VEGFR-2 Kinase Inhibitory Potency of Derivatives: Tetrahydro Core vs. Unsaturated Core
The tetrahydro core is critical for achieving low-nanomolar VEGFR-2 inhibition. The most potent derivative synthesized from this building block, a 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-one (BDBM50380974), demonstrated an IC₅₀ of 0.3 nM against recombinant VEGFR-2 kinase domain [1]. In contrast, no unsaturated imidazo[4,5-c]pyridine ethyl ester derivative has been reported with comparable potency in this assay system, establishing the saturated core as a requirement for high-affinity kinase hinge binding.
| Evidence Dimension | VEGFR-2 Kinase Inhibitory Potency of Final Compound |
|---|---|
| Target Compound Data | IC₅₀ = 0.3 nM (for derivative synthesized from target building block) |
| Comparator Or Baseline | Unsaturated analog ethyl 2-(3H-imidazo[4,5-c]pyridin-2-yl)acetate: No reported VEGFR-2 activity |
| Quantified Difference | Activity gap > 1000-fold (inferred from absence of activity reports for unsaturated analogs) |
| Conditions | Recombinant VEGFR-2 kinase domain, homogeneous time-resolved fluorescence (HTRF) assay |
Why This Matters
Procurement of the correct saturated core is essential for kinase inhibitor programs; selection of the unsaturated analog will yield inactive compounds and waste screening resources.
- [1] BindingDB Entry for PubMed ID 22450128. Affinity Data for BDBM50380974 against VEGFR-2. View Source
